molecular formula C6H3BrIN3 B572311 8-Bromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1245644-46-5

8-Bromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No. B572311
CAS RN: 1245644-46-5
M. Wt: 323.919
InChI Key: NOZCLAVGNUXSGX-UHFFFAOYSA-N
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Description

8-Bromo-3-iodoimidazo[1,2-a]pyrazine (BIIP) is a heterocyclic organic compound with the molecular formula C6H4BrIN2. It is a member of the imidazo[1,2-a]pyrazine family, which is a class of compounds that are known for their unique physical and chemical properties. BIIP is a highly reactive compound and has been the subject of numerous scientific research applications in the past few decades.

Scientific Research Applications

Pharmaceutical Research

Derivatives of imidazo[1,2-a]pyrazines exhibit various pharmacological activities. They have been studied for their potential as antibacterial , anti-inflammatory , antiulcer , and antidepressant agents. The addition of bromo and iodo groups could potentially enhance these properties or confer new ones.

Cancer Therapy

Imidazo[1,2-a]pyrazine derivatives have been explored as anti-cancer drugs . The unique structure of “8-Bromo-3-iodoimidazo[1,2-a]pyrazine” may offer a scaffold for developing novel oncology treatments through targeted therapy or drug delivery systems.

Material Science

These compounds have shown promise in materials science applications, particularly in the development of optoelectronic devices . The bromo and iodo substituents could modify the electronic properties of the compound, making it suitable for specific material science applications.

properties

IUPAC Name

8-bromo-3-iodoimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-5-6-10-3-4(8)11(6)2-1-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZCLAVGNUXSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719222
Record name 8-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-3-iodoimidazo[1,2-a]pyrazine

CAS RN

1245644-46-5
Record name 8-Bromo-3-iodoimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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